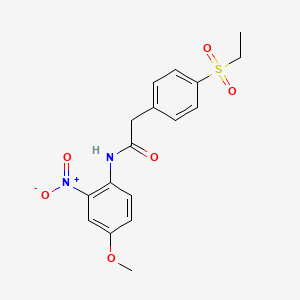

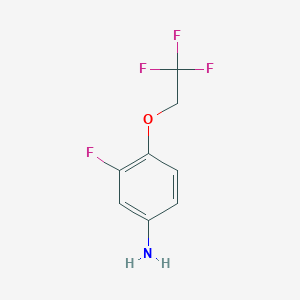

![molecular formula C12H12N2O2S B2918653 3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylic acid CAS No. 352454-15-0](/img/structure/B2918653.png)

3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylic acid is a chemical compound with the molecular formula C12H13N2O2S . It has a molecular weight of 249.31 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H13N2O2S/c13-9-7-5-6-3-1-2-4-8(6)14-11(7)17-10(9)12(15)16/h5,17H,1-4,13H2,(H,15,16) . This code provides a textual representation of the molecular structure.Physical And Chemical Properties Analysis

This compound has a molecular weight of 249.31 . The storage temperature is 28 C .Scientific Research Applications

Synthesis of Novel Heterocyclic Compounds

Researchers have developed new heterocyclic derivatives starting from compounds similar to 3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylic acid. For instance, Datoussaid et al. (2012) achieved the synthesis of 2-Aryl-9-chloro-5,6,7,8-tetrahydrothieno[3,2-b]quinoline derivatives and 5-arylthieno[3,2-d][1,3]thiazol-2-amine derivatives in good yields, highlighting their potential for diverse applications in chemical synthesis (Datoussaid et al., 2012).

Photophysical Properties Study

Padalkar and Sekar (2014) explored the photophysical properties of azole-quinoline-based fluorophores synthesized from reactions involving components related to this compound. Their study indicated that the compounds exhibited dual emissions and a large Stokes' shift, suggesting their utility in materials science and as fluorescent probes (Padalkar & Sekar, 2014).

Hydrogen Bonding and Polymorphism Study

Podjed and Modec (2022) conducted a structural study on amino alcohol salts with quinaldinate, derived from reactions involving quinoline-2-carboxylic acid. This research provides insights into the hydrogen bonding and polymorphism of such compounds, which can influence their physical properties and applications in material science (Podjed & Modec, 2022).

Synthesis of Fused Quinoline Heterocycles

Mekheimer et al. (2005) reported the synthesis of novel perianellated tetracyclic heteroaromatics starting from ethyl 3-amino-4-chlorothieno[3,2-c]quinoline-2-carboxylate, demonstrating the versatility of thieno[2,3-b]quinoline derivatives in creating complex molecular architectures for potential applications in pharmaceuticals and organic materials (Mekheimer et al., 2005).

Mechanism of Action

Mode of Action

It is known that the compound is a fluorescent molecule , which suggests it may interact with its targets through fluorescence-based mechanisms.

Biochemical Pathways

It has been reported that a similar compound, 3-amino-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carbonitrile, induces differentiation in pc12 cells , suggesting that it may influence cell differentiation pathways.

Result of Action

As mentioned earlier, a similar compound has been shown to induce differentiation in PC12 cells , suggesting potential cellular effects.

Biochemical Analysis

Biochemical Properties

It is known that this compound can interact with various enzymes, proteins, and other biomolecules

Cellular Effects

It has been suggested that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .

Dosage Effects in Animal Models

The effects of different dosages of 3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylic acid in animal models have not been extensively studied. Therefore, information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently unavailable .

properties

IUPAC Name |

3-amino-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2S/c13-9-7-5-6-3-1-2-4-8(6)14-11(7)17-10(9)12(15)16/h5H,1-4,13H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGKHXXVKKOXGHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

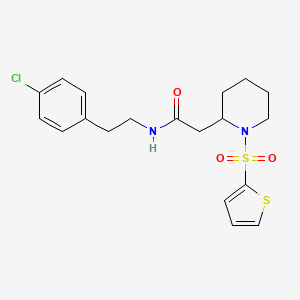

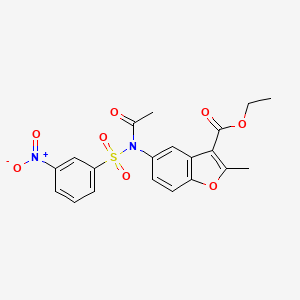

![3-(4-ethoxyphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid](/img/structure/B2918571.png)

![N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-1,3-benzodioxole-5-carboxamide](/img/structure/B2918574.png)

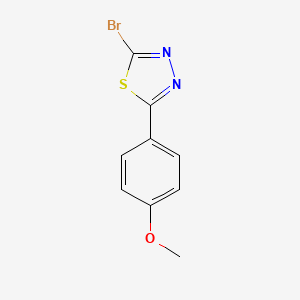

![4-[4-(Trifluoromethyl)phenyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2918581.png)

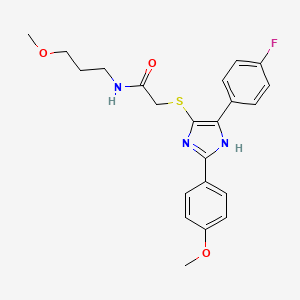

![Ethyl 4-(2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2918589.png)

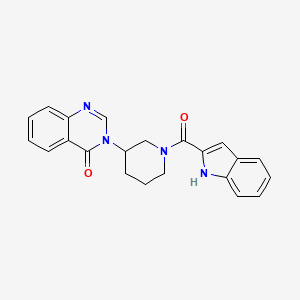

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(2-methoxynaphthalen-1-yl)propanamide](/img/structure/B2918590.png)

![3-Fluorosulfonyloxy-5-[methyl(2,2,2-trifluoroethyl)carbamoyl]pyridine](/img/structure/B2918592.png)